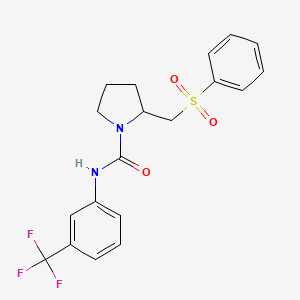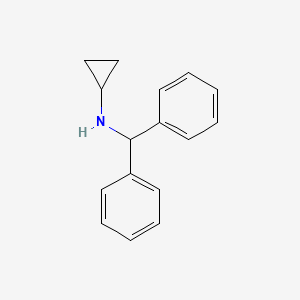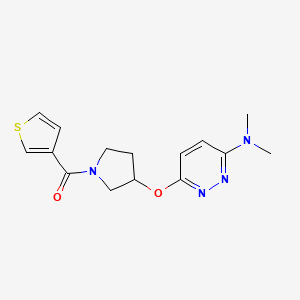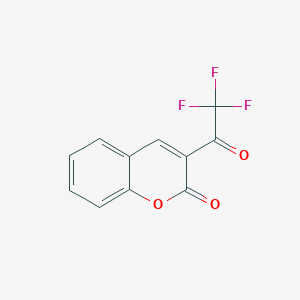
3-(Chloromethyl)-5-cyclopropyl-4-phenyl-4H-1,2,4-triazole hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Chloromethyl)-5-cyclopropyl-4-phenyl-4H-1,2,4-triazole hydrochloride is a chemical compound with a complex structure that includes a chloromethyl group, a cyclopropyl group, a phenyl group, and a triazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)-5-cyclopropyl-4-phenyl-4H-1,2,4-triazole hydrochloride typically involves multiple steps, starting with the formation of the triazole ring. One common method is the cyclization of hydrazine derivatives with chloroacetic acid in the presence of a cyclopropylamine and phenylhydrazine. The reaction conditions include heating the mixture under reflux in an inert atmosphere to prevent oxidation.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as palladium on carbon (Pd/C) can enhance the efficiency of the reaction. Purification steps, including recrystallization and chromatography, are employed to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The chloromethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The triazole ring can be reduced to form a corresponding amine.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Bromine (Br2) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 3-(Chloromethyl)-5-cyclopropyl-4-phenyl-4H-1,2,4-triazole-4-carboxylic acid.
Reduction: 3-(Chloromethyl)-5-cyclopropyl-4-phenyl-4H-1,2,4-triazole-4-amine.
Substitution: Brominated derivatives of the phenyl group.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: In biological research, 3-(Chloromethyl)-5-cyclopropyl-4-phenyl-4H-1,2,4-triazole hydrochloride is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of antifungal and antibacterial agents. Its ability to interact with biological targets makes it a candidate for further drug development.
Industry: In the chemical industry, this compound is used in the production of agrochemicals and pharmaceuticals. Its stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism by which 3-(Chloromethyl)-5-cyclopropyl-4-phenyl-4H-1,2,4-triazole hydrochloride exerts its effects involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, leading to the inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
3-(Chloromethyl)benzoic acid: Similar in having a chloromethyl group but differs in the presence of a carboxylic acid group.
5-Cyclopropyl-4-phenyl-4H-1,2,4-triazole: Lacks the chloromethyl group, altering its reactivity and applications.
4-Phenyl-4H-1,2,4-triazole derivatives: Various substitutions on the phenyl ring can lead to different biological activities.
Uniqueness: 3-(Chloromethyl)-5-cyclopropyl-4-phenyl-4H-1,2,4-triazole hydrochloride is unique due to its combination of functional groups, which provides a balance of reactivity and stability. This makes it a valuable compound in both research and industrial applications.
Propriétés
IUPAC Name |
3-(chloromethyl)-5-cyclopropyl-4-phenyl-1,2,4-triazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3.ClH/c13-8-11-14-15-12(9-6-7-9)16(11)10-4-2-1-3-5-10;/h1-5,9H,6-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCVPWONSXHZHIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(N2C3=CC=CC=C3)CCl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2731073.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide](/img/structure/B2731074.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2731077.png)
![N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[2-(3-fluorophenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}acetamide](/img/structure/B2731080.png)


![3-[(4-Chloro-2-methylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine](/img/structure/B2731085.png)

![1,5-Diamino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1H-pyrrol-3-one](/img/structure/B2731087.png)

![N-benzyl-4-((4-methoxyphenyl)sulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)butanamide](/img/structure/B2731090.png)
![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2731094.png)
![2-{[3-(4-METHOXYPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-PHENYLACETAMIDE](/img/structure/B2731095.png)
